molecular formula C12H14N2O2 B112435 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid CAS No. 299167-10-5

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid

Cat. No.: B112435
CAS No.: 299167-10-5
M. Wt: 218.25 g/mol
InChI Key: YCNQXJKQBUEVSN-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid is a compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives such as serotonin and melatonin .

Preparation Methods

The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that involves the acid-catalyzed rearrangement of phenylhydrazines with ketones or aldehydes. The reaction conditions typically involve the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial production methods for this compound may involve the use of protecting groups for amines, such as carbamates, to facilitate the synthesis of peptides. These protecting groups can be installed and removed under relatively mild conditions, making them useful for large-scale production .

Chemical Reactions Analysis

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .

Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products. Substitution reactions, such as nucleophilic substitution, can occur in the presence of nucleophiles like amines or thiols, leading to the formation of substituted indole derivatives .

Properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNQXJKQBUEVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345485
Record name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299167-10-5
Record name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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